Resistoflavine
Overview
Description
Synthesis Analysis
Resistoflavine is derived from another compound, resistomycin, through an enantioface-differentiating hydroxylation process. This reaction is catalyzed by RemO, an FAD-dependent monooxygenase, leading to a significant structural transformation from resistomycin's discoid shape to resistoflavine's pentacyclic structure. The absolute configuration of resistoflavine and the stereochemical course of this rare enzymatic reaction have been established through extensive computational methods, revealing that the hydroxylation occurs from the Re-face of resistomycin, resulting in a loss of aromaticity in favor of a chiral carbinol center (Ishida et al., 2006).
Molecular Structure Analysis
The molecular structure of resistoflavine is characterized by its pentacyclic ring system, which is the result of the hydroxylation reaction catalyzed by RemO. The establishment of its absolute configuration through comparison of experimental CD spectra with quantum chemically calculated spectra for its enantiomers further underscores the complexity and specificity of its molecular structure.
Chemical Reactions and Properties
Resistoflavine's chemical properties are defined by its unique structure, which is crucial for its antibacterial activity. The enzymatic transformation from resistomycin to resistoflavine involves not just the addition of a hydroxyl group but also a significant reconfiguration of the compound's overall structure, affecting its interaction with bacterial targets.
Physical Properties Analysis
Although specific details on the physical properties of resistoflavine, such as solubility, melting point, and optical properties, are not provided in the reviewed literature, its structural uniqueness suggests distinct physical characteristics that contribute to its biological activity and stability.
Chemical Properties Analysis
Resistoflavine's chemical properties, particularly its reactivity and interactions with biological molecules, are central to its antibacterial effectiveness. The transformation from resistomycin and the role of the monooxygenase enzyme in this process highlight the compound's reactive nature and potential mechanisms of action against bacterial cells.
For more comprehensive insights and detailed exploration of resistoflavine, including its synthesis, structure, and properties, the study by Ishida et al. (2006) serves as a foundational reference (Ishida et al., 2006).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
Resistomycin, a natural antibiotic derived from marine actinomycetes, has been studied for its potential in suppressing prostate cancer cell growth . The study aimed to search for an ideal antitumor strategy with high efficacy, low drug resistance, and no or few adverse effects .
Methods of Application or Experimental Procedures
Prostate cancer cells (PC3) were treated with resistomycin (IC 12.5: 0.65 or IC 25: 1.3 µg/mL) or 5-fluorouracil (5-FU; IC 25: 7 µg/mL) for 24 hours . MTT assay and flow cytometry were utilized to assess cell viability and apoptosis . Oxidative stress, apoptotic-related markers, and cell cycle were also assessed .
Results or Outcomes
The results revealed that the IC 50 of resistomycin and 5-FU on PC3 cells were 2.63 µg/mL and 14.44 µg/mL, respectively . Furthermore, cells treated with the high dose of resistomycin showed an increased number of apoptotic cells compared to those treated with the lower dose . Remarkable induction of reactive oxygen species generation and lactate dehydrogenase (LDH) leakage with high malondialdehyde (MDA), carbonyl protein (CP), and 8-hydroxyguanosine (8-OHdG) contents were observed in resistomycin-treated cells . In addition, marked declines in glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in PC3 cells subjected to resistomycin therapy were observed .
Application in Antibacterial Research
Specific Scientific Field
Summary of the Application
Resistoflavine is a cytotoxic compound with weak antibacterial activity .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results indicated that Resistoflavine showed a broad singlets at d ¼ 13:33, 12.62 and 12.37 with intensities of 1 proton each .
properties
IUPAC Name |
2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXZTKQCZPGFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952156 | |
Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resistoflavine | |
CAS RN |
29706-96-5 | |
Record name | (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29706-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resistoflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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